2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide features a pyrazoloquinoline core substituted with an ethoxy group at position 8 and a phenyl group at position 2. The acetamide moiety is linked to a 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate binding interactions.
Properties
IUPAC Name |
2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2/c1-2-33-20-12-13-23-21(14-20)26-22(15-28-23)25(17-6-4-3-5-7-17)30-31(26)16-24(32)29-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEVWGGUVGEDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors, such as ethoxyphenyl and phenylhydrazine derivatives, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution Reactions: The final compound is obtained by substituting the appropriate functional groups, such as the ethoxy and fluorophenyl groups, using reagents like ethyl iodide and fluorobenzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl positions, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Methoxy or other substituted derivatives.
Scientific Research Applications
2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazoloquinoline and Pyrazole Derivatives
Structural Features and Substituent Effects
- Target Compound: The pyrazolo[4,3-c]quinoline core distinguishes it from simpler pyrazole derivatives. The 8-ethoxy group enhances lipophilicity, while the 3-phenyl and 4-fluorophenyl groups contribute to π-π stacking and hydrophobic interactions.
- Analog 1: In , 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) incorporates a triazolo-pyrimidine system.
Table 1: Structural Comparison of Pyrazoloquinoline and Pyrazole Derivatives
Acetamide Derivatives with 4-Fluorophenyl Moieties
Functional Group Modifications
- Target Compound : The N-(4-fluorophenyl)acetamide group is retained across multiple analogs, suggesting its role in target engagement.
- Analog 3: 2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c) () replaces the pyrazoloquinoline with a carbamoyl group, reducing structural complexity but maintaining dual fluorophenyl interactions .
- Analog 4: Poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) (PAIFPA) () introduces a polymerizable acryloyl group, emphasizing material science applications over biological activity .
- Analog 5: UCM924 (), an N-(4-fluorophenyl)acetamide with bromophenyl and morpholino groups, demonstrates improved metabolic stability and sleep-inducing effects in rodents, highlighting the fluorophenyl group's role in CNS drug design .
Table 2: Acetamide Derivatives with 4-Fluorophenyl Groups
Binding Affinities and Mechanisms
- Analog 6: FGIN-1–27 (), a TSPO ligand with a Ki of 3.25 nM, shares the N-(4-fluorophenyl)acetamide motif. Its indole core contrasts with the pyrazoloquinoline in the target compound, suggesting divergent target preferences .
Biological Activity
The compound 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide , also known as G341-0005, is a member of the pyrazoloquinoline family. This class of compounds has garnered attention for its diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties.
The molecular formula of this compound is , with a molecular weight of 422.49 g/mol. It features a logP value of 4.8495, indicating significant lipophilicity, which is often correlated with biological activity in cellular environments. The compound is characterized by a complex structure that includes multiple aromatic rings and heterocycles, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Compound ID | G341-0005 |
| Molecular Formula | C26 H22 N4 O2 |
| Molecular Weight | 422.49 g/mol |
| logP | 4.8495 |
| Hydrogen Bond Acceptors Count | 5 |
| Hydrogen Bond Donors Count | 1 |
| Polar Surface Area | 52.847 Ų |
Biological Activity Overview
Research into the biological activity of pyrazoloquinolines has revealed several promising avenues for therapeutic applications:
Enzyme Inhibition
The compound is suggested to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In related studies, other pyrazoloquinoline derivatives have demonstrated significant inhibition against CDK2 and CDK9, with IC50 values in the low micromolar range. This suggests potential for G341-0005 to act as a CDK inhibitor, although empirical data specific to this compound are still required.
Antiviral Properties
Pyrazoloquinolines have also been explored for their antiviral activities against various viral infections. The structural similarities to known antiviral agents may allow for similar mechanisms of action; however, specific antiviral efficacy for G341-0005 remains to be validated through experimental studies.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activities of related compounds:
- Synthesis and Characterization : A study highlighted the synthesis pathways for pyrazolo[4,3-c]quinolines and their derivatives, emphasizing their potential in medicinal chemistry due to their diverse biological activities .
- Anticancer Activity Evaluation : In vitro assays demonstrated that certain pyrazolo[4,3-c]quinoline derivatives inhibited cancer cell proliferation but did not show cytotoxicity at tested concentrations . This raises questions about the selectivity and effectiveness of these compounds as anticancer agents.
- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinities of pyrazoloquinoline derivatives to target proteins involved in cancer progression and viral replication. These studies suggest that modifications in the chemical structure could enhance biological activity .
Q & A
What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?
Basic Research Question
The synthesis of this pyrazoloquinoline derivative requires multi-step reactions, often involving cyclization, amide coupling, and functional group modifications. Key factors include:
- Reaction Conditions : Precise temperature control (e.g., reflux for cyclization steps) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity) .
- Catalysts : Use of triethylamine or Pd-based catalysts to facilitate coupling reactions, with monitoring via thin-layer chromatography (TLC) to track intermediates .
- Purification : Recrystallization or column chromatography is essential to isolate the target compound from byproducts. High-performance liquid chromatography (HPLC) can validate purity (>95%) .
What analytical methodologies are employed to confirm the molecular structure and purity of the synthesized compound?
Basic Research Question
Structural elucidation relies on a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR identify aromatic protons, ethoxy groups, and acetamide linkages. F NMR confirms fluorophenyl substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragments consistent with the pyrazoloquinoline core .
- X-ray Crystallography : Resolves stereochemical ambiguities in the quinoline and pyrazole rings, though crystallization challenges may require alternative methods like computational modeling .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Advanced Research Question
SAR analysis focuses on modifying substituents to improve target affinity or pharmacokinetics:
- Ethoxy Group : Replacement with bulkier alkoxy groups (e.g., isopropoxy) may enhance lipophilicity and blood-brain barrier penetration .
- Fluorophenyl Acetamide : Substituting the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF) can modulate enzyme inhibition potency .
- Pyrazole Ring : Introducing methyl or cyano groups at the 3-position may reduce metabolic instability .
Methodology : Parallel synthesis of analogs followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking (AutoDock, Schrödinger) to predict binding modes .
How should researchers address contradictory biological activity data reported across studies?
Advanced Research Question
Discrepancies in activity (e.g., IC values) may arise from variations in assay conditions or compound handling:
- Standardized Assays : Use validated protocols (e.g., ATP-based kinase assays) with internal controls to minimize inter-lab variability .
- Solubility Considerations : Pre-dissolve the compound in DMSO at consistent concentrations (<0.1% v/v) to avoid aggregation artifacts .
- Batch Analysis : Compare purity and stability (via HPLC and stability studies under different pH/temperature conditions) to rule out degradation .
What role do computational methods play in predicting the compound’s mechanism of action and off-target effects?
Advanced Research Question
In silico tools are critical for hypothesis-driven research:
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets like kinases or GPCRs by modeling interactions with key residues (e.g., hydrogen bonds with fluorophenyl groups) .
- Pharmacophore Modeling : Identify essential structural features (e.g., pyrazole ring as a hydrogen bond acceptor) for scaffold optimization .
- Off-Target Screening : Use databases like ChEMBL or PubChem to assess similarity to known inhibitors, reducing attrition in preclinical studies .
What experimental strategies are used to elucidate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
Mechanistic studies require integration of biochemical and cellular approaches:
- Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomics/Proteomics : Profile downstream signaling pathways (e.g., MAPK/ERK) via RNA-seq or phosphoproteomics to map cellular responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
